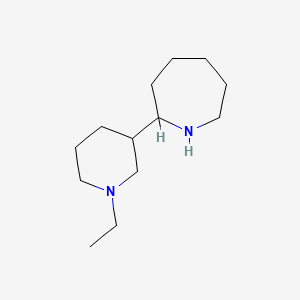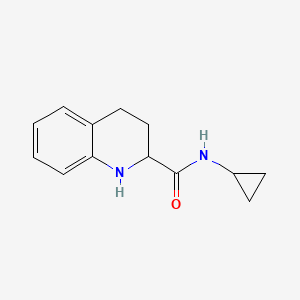![molecular formula C14H13NO B11892359 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes a fused benzene and isoindolone ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzylamine with an appropriate carbonyl compound, followed by cyclization to form the isoindolone ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2,3-Dihydro-1H-benzo[f]isoindol-1-one: Lacks the ethyl group, which may affect its reactivity and applications.
2-Ethyl-1H-benzo[f]isoindol-1-one: Similar structure but without the dihydro component, leading to different chemical properties.
1H-Isoindol-1-one: A simpler structure that serves as a core for various derivatives.
Uniqueness: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one is unique due to the presence of both the ethyl group and the dihydro component, which confer distinct chemical and biological properties
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-ethyl-1H-benzo[f]isoindol-3-one |
InChI |
InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3 |
InChIキー |
HZRLANNZIASCJZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=CC3=CC=CC=C3C=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)





![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)

![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)


![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

